5-Oxononansäure

Übersicht

Beschreibung

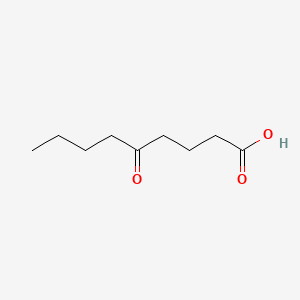

5-Oxononanoic acid is an organic compound with the molecular formula C9H16O3. It is a keto acid, specifically a nine-carbon chain with a ketone group at the fifth carbon and a carboxylic acid group at the terminal carbon. This compound is of interest due to its role as an intermediate in various chemical reactions and its applications in different fields.

Wissenschaftliche Forschungsanwendungen

5-Oxononanoic acid has several applications in scientific research:

Wirkmechanismus

Target of Action

5-Oxononanoic acid, also known as 5-oxononanoate, is a medium-chain fatty acid . It is involved in the ozonolysis of fatty acid monolayers, which are important in the formation and persistence of organic-coated aerosols in the atmosphere . The primary target of 5-Oxononanoic acid is these fatty acid monolayers .

Mode of Action

It is known that 5-oxononanoic acid and its derivatives have potential antifungal activity, possibly acting as succinate dehydrogenase inhibitors . This suggests that 5-Oxononanoic acid may interact with its targets by inhibiting key enzymes, thereby disrupting normal biochemical processes .

Biochemical Pathways

5-Oxononanoic acid is involved in the ozonolysis of fatty acid monolayers, a process that affects the physical properties of aerosol particles and their chemical reactivity . The presence of a residual surface film, suspected to be formed of nonanoic acid and a mixture of azelaic and 9-oxononanoic acids, is retained at the interface after ozonolysis . This process is important in the context of atmospheric chemistry, as it influences the formation and persistence of clouds .

Pharmacokinetics

It is known to be a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of the action of 5-Oxononanoic acid is the formation of a residual surface film after the ozonolysis of fatty acid monolayers . This film affects the physical properties of aerosol particles and plays a role in cloud formation . In the context of antifungal activity, 5-Oxononanoic acid and its derivatives may disrupt normal fungal biochemical processes by inhibiting key enzymes .

Action Environment

The action of 5-Oxononanoic acid is influenced by environmental factors such as temperature and salinity . This suggests that the action, efficacy, and stability of 5-Oxononanoic acid can vary depending on the environmental conditions .

Biochemische Analyse

Biochemical Properties

5-Oxononanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

It is known that fatty acids, including 5-Oxononanoic acid, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that fatty acids can undergo oxidation and other chemical transformations over time .

Metabolic Pathways

As a medium-chain fatty acid, it is likely involved in fatty acid metabolism, potentially interacting with enzymes or cofactors involved in these pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Oxononanoic acid can be synthesized through the ozonolysis of oleic acid. The process involves the reaction of oleic acid with ozone, leading to the formation of a primary ozonide, which subsequently decomposes into Criegee intermediates and aldehydes. The Criegee intermediates further react to form 5-Oxononanoic acid and other products .

Industrial Production Methods

In industrial settings, the oxidative cleavage of fatty acids and their derivatives is a common method to produce 5-Oxononanoic acid. This process often employs ozone or hydrogen peroxide as oxidizing agents. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxononanoic acid undergoes various chemical reactions, including:

Reduction: The ketone group can be reduced to form the corresponding alcohol.

Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Esterification reactions often involve alcohols and acid catalysts like sulfuric acid.

Major Products

Azelaic acid: Formed through oxidation.

Alcohols: Formed through reduction.

Esters: Formed through esterification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azelaic acid (1,9-nonadioic acid): Formed through the oxidation of 5-Oxononanoic acid.

Nonanoic acid: A shorter-chain fatty acid with similar chemical properties.

Pelargonic acid (nonanoic acid): Another oxidation product of related fatty acids.

Uniqueness

5-Oxononanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of valuable industrial compounds and its applications in various fields highlight its importance.

Biologische Aktivität

5-Oxononanoic acid (5-ONA), a significant product of lipid peroxidation, has garnered attention for its biological activities, particularly in relation to inflammatory processes and potential therapeutic applications. This article synthesizes current research findings on the biological activity of 5-ONA, focusing on its mechanisms of action, effects on cellular processes, and implications for health.

5-Oxononanoic acid is derived from the oxidation of nonanoic acid and is one of the aldehyde products formed during lipid peroxidation. It is characterized by a carbon chain with a ketone functional group at the fifth carbon position. This compound is often studied in the context of oxidative stress, where it plays a role in various biological pathways.

1. Induction of Phospholipase A2 Activity

Research indicates that 5-ONA significantly stimulates the activity of phospholipase A2 (PLA2), an enzyme crucial for initiating the arachidonic acid cascade, leading to the production of eicosanoids. In a study involving human blood exposed to atmospheric oxygen, the accumulation of 5-ONA correlated with increased PLA2 activity and thromboxane B2 (TxB2) production, a potent mediator of platelet aggregation. The addition of synthesized 5-ONA to fresh blood resulted in a dose-dependent increase in both PLA2 activity and TxB2 levels, suggesting that 5-ONA acts as a primary inducer in these pathways .

2. Impact on Lipid Peroxidation

The presence of 5-ONA has been linked to enhanced lipid peroxidation processes. In experimental models, oral administration of 9-oxononanoic acid led to elevated levels of lipid peroxides in rat liver tissues. This effect was significantly inhibited by cyclooxygenase inhibitors, indicating that 5-ONA may contribute to oxidative damage and inflammatory responses through lipid peroxidation mechanisms .

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds related to 5-ONA. For instance, certain analogs have shown selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer and melanoma. These compounds demonstrated significant growth inhibition rates, suggesting that derivatives of 5-ONA could be developed as therapeutic agents against specific types of cancer .

Cellular Toxicity and Mechanisms

The cytotoxic effects observed with compounds related to 5-ONA appear to be mediated through reactive oxygen species (ROS) generation. For example, one study reported that exposure to these compounds led to increased intracellular ROS levels, which are known to induce cellular damage and death through oxidative stress pathways . The rapid onset of cell death observed in vitro suggests that these compounds may bypass traditional apoptotic pathways, leading instead to necrotic or other forms of cell death.

Summary Table: Biological Activities of 5-Oxononanoic Acid

Eigenschaften

IUPAC Name |

5-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLZRTYKQAFXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957698 | |

| Record name | 5-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-15-8 | |

| Record name | 5-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.